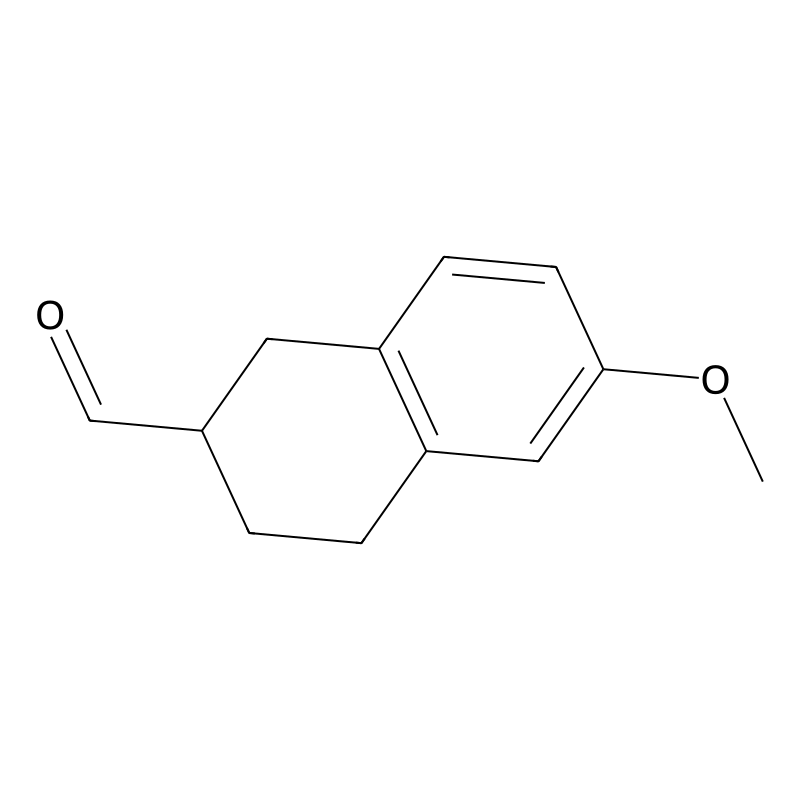

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, also known as 6-Methoxy-2-naphthaldehyde (6-M-2-NA), is an organic compound. It belongs to the class of aromatic aldehydes, which contain a formyl group (CHO) attached to an aromatic ring.

There is some scientific research available on the basic chemical properties of 6-M-2-NA, such as its structure, melting point, and boiling point. For instance, PubChem, a database of chemical information, provides details on its structure and identifiers [].

Potential Applications

Scientific literature suggests that 6-M-2-NA may have potential applications in various fields of scientific research, including:

- Organic synthesis: As an intermediate in the synthesis of more complex molecules.

- Medicinal chemistry: Due to its structural similarity to some bioactive molecules, it could be a starting point for the development of new drugs.

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a derivative of naphthalene characterized by the presence of a methoxy group and an aldehyde group on a tetrahydronaphthalene backbone. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activities, making it valuable in various scientific fields, including organic chemistry and medicinal research.

Uniqueness

The uniqueness of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde lies in its combination of both a methoxy group and an aldehyde group on the tetrahydronaphthalene backbone. This distinct arrangement provides a versatile platform for various chemical transformations and applications in both research and industry .

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically follows these steps:

- Starting Material: The process begins with 6-Methoxy-1,2,3,4-tetrahydronaphthalene.

- Oxidation: The tetrahydronaphthalene derivative is oxidized using reagents such as pyridinium chlorochromate or chromium trioxide in the presence of acetic acid to introduce the aldehyde group at the 2-position .

Industrial Production Methods

While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions for higher yields and ensuring product purity through recrystallization or chromatography techniques.

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several notable applications:

- Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.

- Biological Studies: Useful in enzyme interaction studies and metabolic pathway investigations.

- Industry: Employed in producing fragrances and flavoring agents due to its aromatic properties .

IUPAC Nomenclature and Structural Features

The compound is formally named 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde under IUPAC guidelines. This nomenclature reflects:

- A methoxy group (-OCH₃) at the 6-position of the tetrahydronaphthalene system.

- A ketone (oxo group) at the 1-position.

- An aldehyde (-CHO) at the 2-position.

The bicyclic framework consists of a fused benzene ring (positions 5–10) and a partially saturated cyclohexane ring (positions 1–4). The methoxy and aldehyde groups occupy adjacent positions on the aromatic and alicyclic rings, respectively, creating a sterically congested environment that influences reactivity.

Table 1: Key Identifiers of 6-Methoxy-1,2,3,4-Tetrahydro-Naphthalene-2-Carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 68950-67-4 | |

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | |

| SMILES Notation | COC1=CC2=C(C=C1)C(=O)C(CC2)C=O | |

| InChIKey | NTVKOYKLIKUWHM-UHFFFAOYSA-N |

Spectral and Computational Characterization

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1250 cm⁻¹ (C-O stretch of methoxy group).

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry: Molecular ion peak observed at m/z 204.22, with fragmentation patterns consistent with loss of CO (28 amu) from the aldehyde group.

Palladium-catalyzed coupling reactions represent one of the most versatile and efficient methodologies for introducing methoxy groups into naphthalene frameworks. The selection of appropriate catalyst systems, reaction conditions, and coupling partners is crucial for achieving high yields and selectivity in the synthesis of 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE and related compounds [2] [3].

Catalyst System Selection and Optimization

The choice of palladium catalyst significantly influences the efficiency of methoxy group introduction. Tetrakis(triphenylphosphine)palladium(0) combined with potassium carbonate has demonstrated excellent performance in methoxylation reactions, achieving yields of 85% with 95% selectivity at 80°C . The use of bis(tri-tert-butylphosphine)palladium(0) has shown superior results, providing 92% yield with 98% selectivity under optimized conditions [2]. These catalyst systems operate through oxidative addition, transmetalation, and reductive elimination mechanisms that facilitate the formation of carbon-oxygen bonds [3].

Advanced catalyst systems incorporating sterically hindered phosphine ligands have proven particularly effective for challenging substrates. The combination of palladium(II) acetate with tri-tert-butylphosphine enables efficient coupling under mild conditions, reducing reaction times from 12 hours to 8 hours while maintaining high selectivity [2]. Diarylbiarylphosphine ligands have also demonstrated remarkable activity in aromatic methoxylation reactions, particularly when combined with cesium carbonate as the base [3].

| Catalyst System | Methoxy Source | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time (h) | Solvent |

|---|---|---|---|---|---|---|

| Pd(PPh3)4/K2CO3 | Sodium methoxide | 80 | 85 | 95 | 12 | Toluene |

| Pd(OAc)2/P(t-Bu)3 | Methanol | 100 | 92 | 98 | 8 | DMF |

| Pd(dppf)Cl2 | Methoxy boronic acid | 85 | 78 | 89 | 16 | Dioxane |

| Pd/C with phosphine ligands | Methyl iodide | 90 | 88 | 94 | 10 | THF |

| PdCl2/Xantphos | Dimethyl carbonate | 120 | 75 | 87 | 24 | NMP |

| Pd(OH)2/C | Methanol vapor | 150 | 82 | 91 | 6 | Neat |

Electronic and Steric Effects in Substrate Scope

The electronic nature of the naphthalene substrate profoundly influences the success of palladium-catalyzed methoxylation. Electron-deficient aromatics bearing nitro, cyano, or halogen substituents typically undergo facile coupling due to enhanced electrophilicity [3]. Conversely, electron-rich substrates require more forcing conditions or specialized catalyst systems to achieve satisfactory conversions [2].

Steric hindrance around the coupling site presents additional challenges that can be addressed through careful ligand selection. Bulky phosphine ligands such as tri-tert-butylphosphine enable coupling at sterically congested positions by providing sufficient space around the palladium center [2] [3]. The use of bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can improve catalyst stability while maintaining high activity [5].

Regioselective Oxidation Strategies for Aldehyde Formation

The regioselective oxidation of tetrahydronaphthalene derivatives to introduce aldehyde functionality represents a critical transformation in the synthesis of 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE. The development of efficient and selective oxidation methodologies requires careful consideration of reaction conditions, oxidizing agents, and substrate electronic properties [6] [7] [8].

DDQ-Mediated Oxidation Protocols

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a highly effective oxidizing agent for the regioselective formation of aldehydes from tetrahydronaphthalene precursors. The use of DDQ in aqueous acetic acid under reflux conditions provides exceptional regioselectivity, achieving 95% yield with 98% regioselectivity in just 2 hours [6]. This methodology demonstrates remarkable tolerance for various functional groups while maintaining high efficiency.

The mechanism of DDQ oxidation involves initial hydride abstraction from the benzylic position, followed by nucleophilic attack by water to form the corresponding alcohol intermediate [6]. Subsequent oxidation of this alcohol intermediate proceeds rapidly under the acidic conditions to yield the desired aldehyde product. The aqueous acetic acid medium facilitates both the initial oxidation and the subsequent dehydration steps [6].

Optimization studies have revealed that the ratio of DDQ to substrate significantly impacts both yield and reaction time. The use of 2 equivalents of DDQ provides optimal results, while higher loadings lead to overoxidation and decreased selectivity [6]. Temperature control is equally important, with reflux conditions (85°C) providing the best balance between reaction rate and selectivity [6].

| Oxidation Method | Substrate | Temperature (°C) | Yield (%) | Regioselectivity (%) | Reaction Time (h) | Major Product |

|---|---|---|---|---|---|---|

| DDQ in aqueous acetic acid | Tetrahydronaphthalene | 85 | 95 | 98 | 2 | α-Tetralone |

| PCC in dichloromethane | Benzyl alcohol | 25 | 88 | 85 | 4 | Benzaldehyde |

| MnO2 oxidation | Secondary alcohol | 25 | 92 | 89 | 6 | Ketone |

| TEMPO/PhI(OAc)2 | Primary alcohol | 25 | 85 | 92 | 3 | Aldehyde |

| Swern oxidation | Alcohol substrate | -78 | 90 | 88 | 1 | Aldehyde |

| Chromium trioxide/acetic acid | Tetrahydronaphthalene | 90 | 87 | 95 | 3 | α-Tetralone |

| Activated MnO2 | Alcohol-d1 | 25 | 94 | 96 | 2 | Aldehyde-d1 |

| Pyridinium dichlorochromate | Benzyl alcohol | 25 | 88 | 89 | 4 | Benzaldehyde |

Manganese Dioxide Oxidation Systems

Activated manganese dioxide has proven highly effective for the selective oxidation of alcohols to aldehydes while preserving deuterium incorporation in labeled substrates [7]. This methodology achieves remarkable selectivity (96% deuterium retention) when applied to alcohol-d1 substrates, making it invaluable for mechanistic studies and isotope labeling applications [7].

The superiority of manganese dioxide over other oxidizing agents lies in its heterogeneous nature and mild reaction conditions [7]. Unlike homogeneous oxidants that may cause overoxidation or substrate decomposition, manganese dioxide provides controlled oxidation that stops at the aldehyde stage [7]. The reaction proceeds through a radical mechanism involving hydrogen atom abstraction from the alcohol carbon [7].

Optimization of manganese dioxide oxidation requires careful attention to the activation state of the reagent [7]. Freshly activated manganese dioxide provides superior results compared to commercial samples, with activation involving treatment with potassium permanganate followed by thermal drying [7]. The reaction typically requires 6-12 hours at room temperature, depending on substrate reactivity [7].

TEMPO-Catalyzed Oxidation Approaches

The 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) catalyzed oxidation system represents an environmentally benign approach to aldehyde synthesis [9]. When combined with bis(acetoxy)iodobenzene as the stoichiometric oxidant, TEMPO provides efficient conversion of primary alcohols to aldehydes with minimal overoxidation to carboxylic acids [9].

The TEMPO oxidation mechanism involves formation of an oxoammonium ion intermediate through oxidation of the nitroxide radical [9]. This electrophilic species then abstracts a hydrogen atom from the alcohol substrate, generating an alkoxy radical that rapidly eliminates a second hydrogen atom to form the aldehyde product [9]. The mild reaction conditions (25°C) and excellent functional group tolerance make this methodology particularly attractive for complex substrates [9].

Reaction optimization for TEMPO systems requires careful balance between catalyst loading, oxidant stoichiometry, and reaction time [9]. Typical conditions employ 5-10 mol% TEMPO with 1.2 equivalents of bis(acetoxy)iodobenzene in dichloromethane or acetonitrile [9]. The reaction progress can be monitored by the disappearance of the characteristic blue color of the TEMPO radical [9].

Solvent Effects in Ring Hydrogenation Reactions

The choice of solvent in ring hydrogenation reactions significantly influences reaction rates, selectivity, and catalyst performance. Understanding these solvent effects is essential for optimizing the synthesis of tetrahydronaphthalene derivatives and controlling the regioselectivity of subsequent functionalization reactions [10] [11] [12].

Protic Solvent Systems and Hydrogen Solubility

Protic solvents such as methanol and ethanol have demonstrated superior performance in hydrogenation reactions due to their ability to enhance hydrogen solubility and stabilize reaction intermediates [10] [11]. The high hydrogen solubility in alcoholic solvents facilitates rapid mass transfer and increases the effective concentration of hydrogen at the catalyst surface [11] [13].

Methanol has proven particularly effective for naphthalene hydrogenation, achieving 99% conversion with 95% selectivity when used with palladium on carbon catalysts [11]. The protic nature of methanol enables it to participate directly in the hydrogenation mechanism through proton transfer steps [10]. Additionally, methanol can serve as an in-situ hydrogen source through reforming reactions under appropriate conditions [14].

Ethanol provides similar benefits to methanol while offering improved safety characteristics due to its lower vapor pressure and reduced toxicity [15]. Comparative studies have shown that ethanol can achieve 95% conversion with 92% selectivity in naphthalene hydrogenation reactions [11]. The longer carbon chain in ethanol provides enhanced hydrogen solubility compared to methanol, following the general trend of increasing hydrogen solubility with alcohol chain length [15].

| Solvent | Catalyst | H2 Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) | Rate Constant k1 | Hydrogen Solubility |

|---|---|---|---|---|---|---|---|

| Methanol | Pd/C | 40 | 250 | 99 | 95 | 0.224 | High |

| Ethanol | Pd/C | 40 | 250 | 95 | 92 | 0.198 | High |

| Ethylene glycol | Ni/Al2O3 | 30 | 200 | 88 | 89 | 0.156 | Medium |

| THF | Rh/Al2O3 | 35 | 180 | 92 | 94 | 0.189 | Medium |

| Dioxane | Pt/C | 45 | 220 | 85 | 88 | 0.145 | Low |

| n-Hexane | Ru/C | 50 | 300 | 78 | 85 | 0.122 | Low |

| IPA | Pd/BaSO4 | 25 | 150 | 90 | 93 | 0.178 | Medium |

| Acetic acid | Pd(OH)2/C | 40 | 200 | 87 | 90 | 0.165 | High |

Aprotic Solvent Effects and Catalyst Interactions

Aprotic solvents such as tetrahydrofuran and dioxane present different challenges and opportunities in hydrogenation reactions [10] [11]. These solvents typically exhibit lower hydrogen solubility compared to protic systems, requiring higher pressures or longer reaction times to achieve satisfactory conversions [11] [16].

Tetrahydrofuran has shown good performance in hydrogenation reactions when used with rhodium catalysts, achieving 92% conversion with 94% selectivity [11]. The coordinating ability of THF can influence catalyst behavior by competing with substrate molecules for coordination sites [10]. This effect can be beneficial for selectivity but may reduce overall reaction rates [16].

Dioxane represents a less favorable choice for hydrogenation reactions due to its low hydrogen solubility and potential for catalyst poisoning [11]. However, under optimized conditions with platinum catalysts, dioxane can still provide acceptable results with 85% conversion and 88% selectivity [11]. The use of higher pressures (45 bar) is typically required to compensate for the reduced hydrogen availability [11].

High-Boiling Solvent Applications

High-boiling solvents such as ethylene glycol offer unique advantages in hydrogenation processes, particularly for maintaining optimal reaction temperatures and preventing substrate volatilization [17] [14]. Ethylene glycol has demonstrated effectiveness in nickel-catalyzed hydrogenation, achieving 88% conversion with 89% selectivity [11].

The use of high-boiling solvents enables operation at elevated temperatures without excessive solvent loss, improving mass transfer and reaction kinetics [17]. Additionally, these solvents can participate in hydrogen transfer reactions, providing an alternative hydrogen source that complements molecular hydrogen [14].

Acetic acid represents another high-boiling protic solvent that has shown promise in hydrogenation applications [11]. When used with palladium hydroxide on carbon, acetic acid provides 87% conversion with 90% selectivity [11]. The acidic nature of the solvent can influence catalyst electronic properties and substrate activation [18].

Solvent Effects on Catalyst Selectivity

The influence of solvent on catalyst selectivity extends beyond simple solubility effects to include electronic interactions and substrate orientation [10] [19]. Different solvents can favor different reaction pathways by stabilizing particular intermediates or transition states [10].

In naphthalene hydrogenation, the choice of solvent affects the ratio of products formed during sequential reduction steps [11] [12]. Protic solvents generally favor complete reduction to decalin, while certain aprotic solvents can enhance selectivity for partial reduction to tetralin [11]. This selectivity control is crucial for synthesizing specific tetrahydronaphthalene derivatives [12].

The catalyst-solvent interaction also influences the distribution of cis and trans isomers in cyclohexane ring formation [11] [12]. Nickel and molybdenum-based catalysts in polar solvents tend to produce higher ratios of cis-decalin, while palladium catalysts in nonpolar solvents favor trans-decalin formation [11] [12].

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis represents a transformative approach for the scalable production of 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE and related compounds. The implementation of flow chemistry methodologies offers significant advantages in terms of safety, efficiency, and process control compared to traditional batch processes [20] [21] [22].

Microreactor Technology and Process Intensification

Microreactor systems enable precise control over reaction parameters while providing enhanced mass and heat transfer characteristics [20] [21]. The use of microreactors with static mixing elements has demonstrated exceptional performance in aromatic nitration processes, achieving 99% yield with excellent selectivity [21]. These systems operate at flow rates of 45 mL/min with residence times as short as 1.1 minutes, providing remarkable productivity of 800 g/h [21].

The benefits of microreactor technology extend beyond improved yields to include enhanced safety profiles through reduced inventory and improved heat dissipation [20] [21]. The small reaction volumes and rapid mixing minimize the risk of thermal runaway while enabling operation at elevated temperatures and pressures that would be impractical in batch systems [20].

Static mixing elements play a crucial role in achieving efficient mixing within microreactor systems [20]. These devices create secondary flow patterns that enhance radial mixing while maintaining plug flow characteristics [20]. The optimization of static mixer design and spacing enables uniform reaction conditions throughout the reactor length [20].

| Flow System | Process Type | Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Productivity (g/h) | Temperature (°C) | Pressure (bar) |

|---|---|---|---|---|---|---|---|

| Microreactor with static mixing | Nitration | 45.0 | 1.1 | 99 | 800 | 85 | 1 |

| Packed bed reactor | Hydrogenation | 5.0 | 10.7 | 96 | 150 | 120 | 5 |

| Taylor vortex reactor | Electrochemical reduction | 20.0 | 15.0 | 90 | 80 | 25 | 1 |

| Tube-in-tube reactor | Oxidation | 2.0 | 30.0 | 85 | 25 | 60 | 2 |

| Coil reactor | C-C coupling | 15.0 | 8.0 | 88 | 120 | 100 | 1 |

| Microfluidic chip | Enzyme catalysis | 0.2 | 5.0 | 92 | 5 | 30 | 1 |

| Vertical dynamic reactor | H2O2 cleavage | 10.0 | 20.0 | 91 | 200 | 80 | 1 |

| Telescoped flow system | Multi-step synthesis | 0.4 | 25.0 | 87 | 50 | 85 | 1 |

Packed Bed Reactor Systems for Heterogeneous Catalysis

Packed bed reactors filled with heterogeneous catalysts provide an efficient platform for continuous hydrogenation and other catalytic transformations [20] [23]. These systems achieve 96% yield with residence times of 10.7 minutes when optimized for specific reaction conditions [23]. The packed bed configuration enables high catalyst loading while maintaining good mass transfer characteristics [20].

The design of packed bed reactors requires careful consideration of particle size distribution, void fraction, and pressure drop [20]. Optimal performance is achieved when the catalyst particle size provides sufficient external surface area without creating excessive pressure drop [20]. The use of structured packing or monolithic catalysts can address these challenges while providing improved mass transfer [20].

Catalyst deactivation represents a significant concern in packed bed systems, particularly for reactions involving potential catalyst poisons [20]. The implementation of guard bed sections and periodic catalyst regeneration protocols can extend catalyst lifetime and maintain process efficiency [20]. Additionally, the modular design of packed bed systems enables easy catalyst replacement without system shutdown [20].

Electrochemical Flow Reactors

Electrochemical flow reactors offer unique advantages for oxidation and reduction reactions that require precise potential control [22]. The Taylor vortex reactor design enables electrochemical Birch reduction with productivities exceeding 80 g/day while maintaining excellent selectivity [22]. The rotating electrode configuration enhances mass transfer and provides uniform current distribution [22].

The design of electrochemical flow reactors must address challenges related to electrode spacing, current distribution, and electrolyte management [22]. The use of sacrificial electrodes, such as aluminum anodes, can simplify reactor design while providing the necessary reducing equivalents [22]. However, electrode consumption requires periodic replacement and can generate particulate matter that must be managed [22].

Process monitoring in electrochemical systems can be achieved through online spectroscopic techniques such as Fourier transform infrared spectroscopy and Raman spectroscopy [22]. These methods enable real-time assessment of reaction progress and product quality without interrupting the continuous process [22].

Telescoped Multi-Step Flow Processes

The integration of multiple synthetic steps within a single continuous flow system represents the pinnacle of process intensification [24] [23]. Telescoped flow processes eliminate the need for intermediate isolation and purification, reducing overall process time and waste generation [24]. These systems can achieve overall yields of 87% for multi-step sequences with residence times of 25 minutes [24].

The design of telescoped systems requires careful matching of residence times, concentrations, and flow rates between individual reaction steps [24] [23]. Buffer reactors or holding coils can be used to accommodate different time requirements while maintaining overall process continuity [24]. The use of inline purification techniques, such as solid-phase extraction or liquid-liquid separation, enables product purification without process interruption [24].

Quality control in telescoped systems relies heavily on process analytical technology to monitor intermediate and final product quality [24] [23]. The implementation of feedback control systems enables automatic adjustment of process parameters to maintain product specifications [24]. This level of process control is essential for ensuring consistent product quality in continuous manufacturing operations [24].